molecular formula C12H16FNO2 B256823 3-(Dimethylamino)propyl 4-fluorobenzoate

3-(Dimethylamino)propyl 4-fluorobenzoate

Cat. No.: B256823
M. Wt: 225.26 g/mol
InChI Key: USZISWRFBXFIRG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 4-fluorobenzoate is an ester derivative combining 4-fluorobenzoic acid and 3-dimethylaminopropanol. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in modulating amyloidogenic pathways (as seen in related dimethylaminopropyl derivatives ).

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

3-(dimethylamino)propyl 4-fluorobenzoate

InChI

InChI=1S/C12H16FNO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

USZISWRFBXFIRG-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethylaminopropyl-Containing Analogues

Compounds featuring the dimethylaminopropyl group, such as those in (e.g., Compounds 14–19), share structural motifs with the target compound. Key comparisons include:

  • Synthetic Yields: High yields (82–92%) are achieved for dimethylaminopropyl derivatives, suggesting efficient coupling methods for introducing this group .
  • Physical States : These compounds exist as white solids or colorless oils, indicating variability in crystallinity based on substituents. For instance, Compound 14 (methyl ester) is a solid, while 15 (meta-substituted benzoate) is an oil .
  • Spectral Data: NMR shifts for dimethylaminopropyl protons typically appear at δ ~2.1–2.3 ppm (CH2) and δ ~2.9 ppm (N–CH3), consistent with tertiary amine environments. Mass spectrometry confirms molecular weights aligned with their structures .

Fluorobenzoate Esters

describes 3-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)propyl 4-fluorobenzoate (27b) , which shares the 4-fluorobenzoate moiety with the target compound. Key distinctions include:

  • Ester Side Chain: The target compound’s dimethylaminopropyl group contrasts with 27b’s hydroxymethyl and fluorobenzyloxy substituents, affecting polarity and hydrogen-bonding capacity .
  • Synthesis: 27b is synthesized at 160°C using PPh4Br as a catalyst, followed by automated chromatography. This contrasts with milder conditions for dimethylaminopropyl derivatives in .

Fluorinated Heterocycles

Compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide () highlight fluorine’s role in enhancing metabolic stability and lipophilicity. However, their heterocyclic cores differ significantly from the ester-based target compound .

Physical and Spectral Properties

Compound Molecular Weight Yield (%) Physical State Melting Point (°C) Key Spectral Data Reference
Example 53 () 589.1 28 Brown solid 175–178 Mass: 589.1 (M+1)
Compound 14 () ~527.7* 90 White solid NMR: δ 2.2 (CH2), 2.9 (N–CH3)
27b () ~348.3*

*Calculated based on structural formulas.

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